molecular formula C11H13NO B576960 3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI) CAS No. 14805-32-4

3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)

Cat. No.: B576960
CAS No.: 14805-32-4
M. Wt: 175.231
InChI Key: WJHMAFXZBLEMHD-DLXYEPTOSA-N
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Description

3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI) is a complex organic compound with a unique structure. It belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by its intricate bicyclic framework, which includes a methano bridge and an indeno ring system.

Preparation Methods

The synthesis of 3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing companies .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include hydrogen gas for reductions, and halogens or acids for substitutions.

Scientific Research Applications

3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI) has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions.

Comparison with Similar Compounds

Compared to other azetidinones, 3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI) is unique due to its methano bridge and indeno ring system. Similar compounds include:

Properties

IUPAC Name

9-azatetracyclo[5.4.1.02,6.08,11]dodec-3-en-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-9-7-4-8(10(9)12-11)6-3-1-2-5(6)7/h1-2,5-10H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHMAFXZBLEMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C4C3NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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